molecular formula C10H14O2 B12874808 1-(2-methyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-3-yl)ethanone

1-(2-methyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-3-yl)ethanone

Cat. No.: B12874808
M. Wt: 166.22 g/mol
InChI Key: AQRDICNRXJDESM-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The compound’s systematic IUPAC name, 1-(2-methyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-3-yl)ethanone , reflects its intricate bicyclic framework. The molecular formula C₁₀H₁₄O₂ corresponds to a molecular weight of 166.22 g/mol , as calculated using PubChem’s atomic mass database. Key structural components include:

  • A cyclopenta[b]furan system (fused five-membered cyclopentane and furan rings).
  • A methyl group at position 2 of the furan ring.
  • An acetyl group (ethanone) at position 3 of the fused system.

The SMILES notation (CC1=C(C2CCCC2O1)C(=O)C) illustrates connectivity: the furan oxygen bridges carbons 1 and 4, while the cyclopentane ring spans carbons 2–6a. The InChIKey (AQRDICNRXJDESM-UHFFFAOYSA-N) confirms stereochemical uniqueness.

Property Value Source
Molecular formula C₁₀H₁₄O₂
Molecular weight 166.22 g/mol
SMILES CC1=C(C2CCCC2O1)C(=O)C
InChIKey AQRDICNRXJDESM-UHFFFAOYSA-N

Cyclopenta[b]furan Core System Analysis

The cyclopenta[b]furan scaffold consists of a furan ring (positions 1–4) fused to a cyclopentane ring (positions 2–6a), creating a bicyclo[3.3.0]octane framework. Key features include:

  • Bridgehead positions : Carbons 3a and 6a serve as bridgeheads, with hydrogen atoms occupying specific axial/equatorial orientations.
  • Ring strain : The fused system introduces moderate angular strain due to the ~90° bond angles at the bridgehead carbons, influencing reactivity.
  • Aromaticity loss : Hydrogenation of the furan’s dihydrofuran moiety reduces aromaticity, increasing susceptibility to electrophilic substitution at the remaining double bond.

Computational studies reveal bond lengths of 1.54 Å (C-C in cyclopentane) and 1.45 Å (C-O in furan), consistent with sp³ and sp² hybridization, respectively.

Stereochemical Considerations in Tetrahydro-3aH Configuration

The tetrahydro-3aH designation specifies the stereochemistry of the bridgehead hydrogen at position 3a. Key observations:

  • Chair-boat conformation : The cyclopentane ring adopts a distorted boat conformation, while the tetrahydrofuran moiety maintains a near-planar structure.
  • Chirality : The compound lacks chiral centers due to symmetry in the bicyclic framework, but substituents like the methyl and acetyl groups induce prochirality .
  • Hydrogen orientation : The 3a-hydrogen occupies an axial position, as confirmed by NMR coupling constants (J = 9–12 Hz for axial-equatorial interactions).
Stereochemical Feature Description Source
Bridgehead hydrogen Axial orientation at C3a
Prochiral centers C3 (acetyl) and C2 (methyl)

Crystallographic Characterization Challenges

Crystallographic analysis of this compound faces hurdles due to:

  • Molecular flexibility : The cyclopentane ring’s pseudo-rotation permits multiple conformers, complicating unit-cell packing.
  • Low melting point : High volatility (boiling point ~200°C) hinders single-crystal growth.
  • Weak diffraction : Light atoms (C, H, O) produce low electron density contrast, requiring synchrotron radiation for resolution.

Despite these challenges, powder X-ray diffraction (PXRD) data correlate with simulated patterns from density functional theory (DFT)-optimized structures (R-factor < 0.1).

Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

1-(2-methyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-3-yl)ethanone

InChI

InChI=1S/C10H14O2/c1-6(11)10-7(2)12-9-5-3-4-8(9)10/h8-9H,3-5H2,1-2H3

InChI Key

AQRDICNRXJDESM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2CCCC2O1)C(=O)C

Origin of Product

United States

Preparation Methods

Reaction Overview

  • Reagents: 1,3-dicarbonyl compounds (e.g., trifluoromethyl-1,3-dicarbonyls) and cyclic alkenes (e.g., cyclopentene derivatives).
  • Catalyst: Manganese(III) acetate dihydrate.
  • Solvent: Acetic acid.
  • Conditions: Room temperature to mild heating until the reaction color changes indicating completion.
  • Workup: Extraction with chloroform, neutralization, drying, and purification by column chromatography.

Representative Data Table: Radical Addition Yields

Entry 1,3-Dicarbonyl Compound Alkene Substrate Product Type Yield (%)
1 4,4,4-Trifluoro-1-(2-thienyl)butane-1,3-dione 1-(2-thienyl)-1-cyclohexene Bicyclic enol ether derivative 35
2 4,4,4-Trifluoro-1-phenylbutane-1,3-dione 1-(2-thienyl)-1-cyclohexene Bicyclic enol ether derivative 32
3 4,4,4-Trifluoro-1-(2-thienyl)butane-1,3-dione 1-(2-thienyl)-1-cyclopentene Bicyclic enol ether derivative 43
4 4,4,4-Trifluoro-1-phenylbutane-1,3-dione 1-(2-thienyl)-1-cyclopentene Bicyclic enol ether derivative 39

Note: These yields are indicative of the efficiency of radical addition to cyclic alkenes, which is a key step in constructing the tetrahydrocyclopentafuran core with ketone substitution.

Mechanistic Insights

  • The manganese(III) acetate initiates radical formation from the 1,3-dicarbonyl compound.
  • The radical adds to the alkene, followed by cyclization to form the dihydrofuran ring.
  • The process tolerates various substituents on the dicarbonyl and alkene, allowing structural diversity.

Cyclization via Azomethine Ylide 1,3-Dipolar Cycloaddition

Another synthetic approach involves the generation of azomethine ylides that undergo 1,3-dipolar cycloaddition with suitable dipolarophiles to form heterocyclic rings, including tetrahydrofurans.

  • This method can be adapted to synthesize cyclopenta[b]furan derivatives by selecting appropriate precursors.
  • The reaction proceeds under mild conditions and can be stereoselective.
  • It allows the introduction of functional groups such as ethanone substituents through subsequent transformations.

While specific examples of this method applied directly to this compound are limited, the methodology is well-documented for related bicyclic ketones and heterocycles.

Additional Considerations and Optimization

  • Purification: Products are typically purified by silica gel chromatography or preparative thin-layer chromatography using n-hexane/ethyl acetate mixtures.
  • Characterization: Structural confirmation is achieved by 1H and 13C NMR spectroscopy, IR spectroscopy (notably C=O stretching around 1660-1700 cm⁻¹), and sometimes mass spectrometry.
  • Stereochemistry: Coupling constants in NMR (e.g., 3J values of 6.8-9.2 Hz) and AB systems for diastereotopic protons help assign stereochemistry of the tetrahydrofuran ring.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Radical addition with Mn(III) acetate 1,3-dicarbonyl compounds + cyclic alkenes, Mn(OAc)3, AcOH Mild conditions, good functional group tolerance Moderate yields (30-45%)
Azomethine ylide 1,3-dipolar cycloaddition Azomethine ylides + dipolarophiles, mild heating Stereoselective, versatile for heterocycles Requires precursor synthesis
Conventional cyclization and acetylation Multi-step synthesis involving ring closure and ketone introduction Established protocols for related compounds More steps, potential lower overall yield

Chemical Reactions Analysis

Types of Reactions

1-(2-methyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The ethanone group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and alcohols can react with the ethanone group under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

1-(2-methyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-3-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-methyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-3-yl)ethanone involves its interaction with molecular targets through its functional groups. The ethanone group can form covalent bonds with nucleophiles, while the furan ring can participate in π-π interactions. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Target Compound vs. Trifluoromethylated Cyclopenta[b]furan Derivatives ()

The trifluoromethylated analogs (3c, 3d, 3e, 3f) share the cyclopenta[b]furan backbone but differ in substituents:

  • 3c : 2-thienyl and 6a-thienyl groups.
  • 3d : Phenyl and 6a-thienyl groups.
  • 3e : 2-furyl and 6a-thienyl groups.
  • 3f : 4-fluorophenyl and 2-thienyl groups.

The target compound lacks the trifluoromethyl group and instead has a simple methyl group at position 2. The absence of aryl groups (e.g., thienyl, phenyl) in the target compound may also reduce steric hindrance, influencing reactivity in coupling or addition reactions .

Target Compound vs. Tetrahydro-Benzofuranyl Ethanones ()

Compounds like 1-(4,5,6,7-tetrahydro-3-methyl-6-benzofuranyl)-Ethanone (CAS 73568-04-4) feature a benzofuran system fused to a tetrahydro ring. Key differences include:

  • Ring System : The target’s cyclopenta[b]furan has a five-membered fused ring, while benzofuran derivatives incorporate a six-membered benzene ring. This difference affects ring strain and aromaticity.
  • Substituent Position : Methyl groups in benzofuran analogs (e.g., at position 3 or 5) alter conformational flexibility compared to the target’s methyl at position 2 .

Spectroscopic Properties

Infrared (IR) Spectroscopy

  • Trifluoroethanone Derivatives: Exhibit C=O stretches at lower frequencies (~1,680–1,710 cm⁻¹) due to electron-withdrawing trifluoromethyl groups .
  • Target Compound: The ethanone group’s C=O stretch would likely appear at higher frequencies (~1,720–1,750 cm⁻¹), similar to 1-(Furan-3-yl)ethanone (), which lacks strong electron-withdrawing substituents .

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: The target’s methyl group at position 2 would produce a distinct singlet or multiplet depending on coupling with adjacent protons. This contrasts with trifluoroethanone derivatives, where CF₃ groups cause significant deshielding of nearby protons .
  • ¹³C NMR: The ketone carbon in the target compound would resonate near 205–210 ppm, comparable to 1-(Furan-3-yl)ethanone (210 ppm, estimated) .

Physicochemical Data

Compound Molecular Formula Molecular Weight Purity (%) Yield (mg) Key Substituents
Target Compound C₁₀H₁₄O₂ 166.22 N/A N/A 2-methyl, 3-ethanone
3c () C₁₇H₁₃F₃O₂S₂ 370.95 43 159 2,6a-di(2-thienyl), CF₃
3d () C₂₁H₁₅F₃O₂S 364.99 39 141 2-phenyl, 6a-thienyl, CF₃
73568-04-4 () C₁₀H₁₂O₂ 164.20 N/A N/A 3-methyl, tetrahydro-benzofuran

Notes:

  • The target compound’s molecular weight (166.22) is comparable to benzofuran analogs but lower than trifluoromethylated derivatives due to the absence of heavy atoms (F, S).
  • Purity and yield data for trifluoroethanone derivatives () suggest synthetic challenges in introducing bulky or electron-withdrawing groups .

Biological Activity

1-(2-methyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-3-yl)ethanone, also referred to as 3-acetyl-2-methyl-3a,4,5,6a-tetrahydro-3aH-cyclopenta[b]furan-6-one, is a compound of interest due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

  • Molecular Formula : C10H12O3
  • Molecular Weight : 180.2 g/mol
  • InChI : InChI=1S/C10H12O3/c1-5(11)9-6(2)13-10-7(9)3-4-8(10)12/h7,10H,3-4H2,1-2H3
  • InChIKey : BDTXHYOAOQAGIY-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its potential therapeutic effects. Key areas of investigation include:

Antimicrobial Activity

Several studies have reported the antimicrobial properties of this compound against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

StudyBacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

Antioxidant Properties

Research indicates that the compound exhibits significant antioxidant activity, which may be attributed to its ability to scavenge free radicals and reduce oxidative stress.

Method UsedIC50 Value (µg/mL)
DPPH Scavenging25
ABTS Scavenging30

Cytotoxicity

Cytotoxic effects have been observed in various cancer cell lines. The compound appears to induce apoptosis through the activation of caspase pathways.

Cell LineIC50 Value (µM)
HeLa15
MCF-720

The proposed mechanism of action for the biological activities of this compound includes:

  • Membrane Disruption : Interaction with lipid bilayers leading to increased permeability.
  • Enzyme Inhibition : Targeting key enzymes involved in metabolic pathways.
  • Induction of Apoptosis : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2024) evaluated the antimicrobial efficacy of the compound against multi-drug resistant strains. The results indicated that it could serve as a potential lead compound for developing new antibiotics.

Case Study 2: Antioxidant Activity in vivo

In a study by Johnson et al. (2024), the antioxidant effects were tested in a rat model subjected to oxidative stress. The results showed a significant reduction in biomarkers of oxidative damage when treated with the compound.

Q & A

Q. Advanced

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to assess electrophilic/nucleophilic sites. For example, the acetyl group’s electron-withdrawing effect lowers LUMO energy, enhancing reactivity toward nucleophiles .
  • Molecular docking : Use tools like AutoDock Vina to simulate binding interactions with biological targets (e.g., enzymes). Adjust protonation states and solvation parameters to match physiological conditions .
  • QSAR modeling : Correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with bioactivity using descriptors like logP and polar surface area .

How can X-ray crystallography resolve discrepancies in the proposed structure derived from spectroscopic data?

Advanced
If NMR/IR data conflict (e.g., ambiguous stereochemistry or ring conformation), single-crystal X-ray diffraction provides unambiguous resolution:

  • Crystallization : Use slow evaporation in methanol/water to obtain crystals .
  • Data collection : Employ a synchrotron source for high-resolution data (≤ 0.8 Å).
  • Refinement : Use SHELXL () for least-squares refinement. For example, the cyclopentane ring’s puckering parameters (e.g., envelope vs. twist conformations) can be quantified .

What are the key challenges in purifying this compound, and what techniques are effective?

Basic
Challenges include low yields and oily byproducts (e.g., 3c–3f in are oils with ≤83% purity). Effective methods:

  • Flash chromatography : Use silica gel with a 10:1 to 3:1 hexane/ethyl acetate gradient.
  • Recrystallization : Dissolve in hot ethanol and cool to −20°C for crystalline precipitates .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) resolve polar impurities .

How can in silico ADMET studies guide the investigation of this compound’s pharmacokinetic profile?

Q. Advanced

  • SwissADME : Predict bioavailability (e.g., Lipinski’s Rule of 5 compliance) and blood-brain barrier penetration. For ethanone derivatives, logP < 3 and TPSA < 60 Ų are ideal for oral absorption .
  • Toxicity : Use ProTox-II to assess hepatotoxicity risk. The methyl group at C2 may reduce metabolic oxidation compared to halogenated analogs .
  • Metabolism : Simulate CYP450 interactions (e.g., CYP3A4) with Schrödinger’s BioLuminate to identify potential metabolic hotspots (e.g., acetyl group hydrolysis) .

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